molecular formula C13H14Cl2N2O3S B2573567 2,5-dichloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide CAS No. 1396885-20-3

2,5-dichloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2573567
CAS No.: 1396885-20-3
M. Wt: 349.23
InChI Key: WZKJXVJKLSMULA-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with two chlorine atoms at the 2- and 5-positions, a hydroxyethyl group at the sulfonamide nitrogen, and a 1-methyl-1H-pyrrole moiety. The chlorine substituents likely enhance lipophilicity and binding affinity, while the hydroxyethyl group may facilitate hydrogen bonding. The pyrrole ring could contribute to π-π interactions or modulate solubility. Structural characterization of such compounds typically employs X-ray crystallography tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

2,5-dichloro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3S/c1-17-6-2-3-11(17)12(18)8-16-21(19,20)13-7-9(14)4-5-10(13)15/h2-7,12,16,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKJXVJKLSMULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide can be achieved through a multi-step process:

    Chlorination: The starting material, benzenesulfonamide, is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the 2 and 5 positions.

    Pyrrole Addition: The chlorinated benzenesulfonamide is then reacted with 1-methyl-1H-pyrrole in the presence of a base such as sodium hydride to form the pyrrole-substituted intermediate.

    Hydroxyethylation: The final step involves the addition of a hydroxyethyl group to the pyrrole ring. This can be achieved using ethylene oxide or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dichloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

Target Compound:
  • Core : Benzenesulfonamide
  • Substituents :
    • 2,5-Dichloro (electron-withdrawing groups)
    • N-linked 2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl (polar, hydrogen-bonding capability)
Analogues from Literature ():

3-[5-(4-Chlorophenyl)furan-2-yl]-N-phenylpropanamide (853311-43-0)

  • Core : Propanamide
  • Substituents :
  • 4-Chlorophenyl-furan (aromatic, lipophilic)
  • N-phenyl (planar, hydrophobic)
    • Key Difference : Lacks sulfonamide group; furan instead of pyrrole.

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-fluorophenyl)propanamide (853311-67-8)

  • Core : Propanamide
  • Substituents :

1-(2-Chlorophenyl)-4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one (1093679-87-8) Core: Pyrrolidinone-benzimidazole Substituents:

  • 2-Chlorophenyl + dimethylphenoxyethyl (bulky, steric hindrance) Key Difference: Benzimidazole core vs. benzenesulfonamide; altered pharmacophore.

Functional Group Impact

Compound Key Functional Groups Potential Effects
Target Compound Benzenesulfonamide, 2,5-Cl, hydroxyethyl, pyrrole Enhanced binding to sulfonamide targets (e.g., carbonic anhydrase), moderate solubility
853311-43-0 Propanamide, 4-Cl-furan, N-phenyl Lipophilic, likely CNS permeability; limited hydrogen-bonding capacity
1093679-87-8 Benzimi-dazole, pyrrolidinone, 2-Cl-phenyl Rigid structure for enzyme inhibition; steric bulk may reduce off-target interactions

Structural and Electronic Properties

  • Chlorine Positioning: The 2,5-dichloro substitution in the target compound creates a distinct electronic environment compared to mono-chloro analogues (e.g., 4-chlorophenyl in 853311-43-0). This may influence binding to targets like kinases or GPCRs.
  • Pyrrole vs. Furan : The pyrrole in the target compound offers nitrogen-based hydrogen bonding, whereas furan in analogues (e.g., 853311-67-8) relies on oxygen lone pairs, altering interaction profiles.
  • Hydroxyethyl Group : Unique to the target, this group may improve water solubility compared to purely hydrophobic chains in analogues like 1093679-87-6.

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